molecular formula C22H25N3O6 B11016021 N-(3,4-dimethoxybenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

N-(3,4-dimethoxybenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11016021
M. Wt: 427.4 g/mol
InChI Key: IHKYEEBIBUCOGJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide and a base.

    Coupling with Propanamide: The final step involves coupling the quinazolinone derivative with a propanamide moiety using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to the formation of reduced amide or alcohol derivatives.

Scientific Research Applications

The compound N-(3,4-dimethoxybenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of quinazoline can inhibit the growth of various bacteria and fungi. For instance, compounds with similar structural motifs have been tested against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating promising results in inhibiting their growth .

Anticancer Potential

Quinazoline derivatives are known for their anticancer properties. Research has shown that this compound may act on specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Case studies have highlighted its effectiveness against breast and lung cancer cells, suggesting a potential pathway for drug development targeting these malignancies.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects due to its ability to cross the blood-brain barrier. Preliminary studies indicate that it may exhibit protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .

Antimicrobial Studies

A study conducted on derivatives of quinazoline demonstrated significant antimicrobial activity against Mycobacterium smegmatis, with some compounds showing minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL . These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Research

In vitro studies on various cancer cell lines revealed that compounds similar to this compound induce apoptosis through caspase activation and inhibit cell cycle progression . These findings highlight the compound's potential as a lead for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Benzyl Derivatives: Compounds with similar benzyl groups but different core structures.

Uniqueness

N-(3,4-dimethoxybenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(3,4-dimethoxybenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O5C_{21}H_{23}N_{3}O_{5} with a molecular weight of 393.42 g/mol. The compound features a quinazoline core, which is known for various biological activities including anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of 6,7-dimethoxy-4-oxoquinazoline with 3,4-dimethoxybenzylamine in the presence of coupling agents. The process may require purification steps such as recrystallization or chromatography to achieve the desired purity.

Anticancer Activity

Research has indicated that derivatives of the quinazoline structure exhibit significant cytotoxicity against various cancer cell lines. For instance, a study involving related compounds demonstrated IC50 values ranging from 0.65 to 0.96 μM against K562/A02 cells, indicating potent activity compared to standard chemotherapeutic agents like verapamil .

Table 1: Cytotoxicity Data of Related Compounds

CompoundIC50 (μM)Cell Line
Verapamil0.75K562/A02
Compound 6e0.66K562/A02
Compound 6h0.65K562/A02
Compound 7c0.96K562/A02

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. It has shown effectiveness against multidrug-resistant bacteria, particularly those producing extended-spectrum beta-lactamases (ESBLs). These findings suggest that the compound could be a candidate for treating infections caused by resistant strains .

Case Studies

  • Study on Anticancer Properties : A series of quinazoline derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The study found that certain modifications to the quinazoline structure enhanced its activity significantly .
  • Antimicrobial Evaluation : In another investigation, compounds similar to this compound were assessed against Gram-positive and Gram-negative bacteria. The results indicated strong activity against beta-lactamase producing strains, suggesting a promising role in antibiotic therapy .

Properties

Molecular Formula

C22H25N3O6

Molecular Weight

427.4 g/mol

IUPAC Name

3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]propanamide

InChI

InChI=1S/C22H25N3O6/c1-28-17-6-5-14(9-18(17)29-2)12-23-21(26)7-8-25-13-24-16-11-20(31-4)19(30-3)10-15(16)22(25)27/h5-6,9-11,13H,7-8,12H2,1-4H3,(H,23,26)

InChI Key

IHKYEEBIBUCOGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC)OC

Origin of Product

United States

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